![molecular formula C14H12BrNOS B2984924 N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide CAS No. 79995-57-6](/img/structure/B2984924.png)

N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

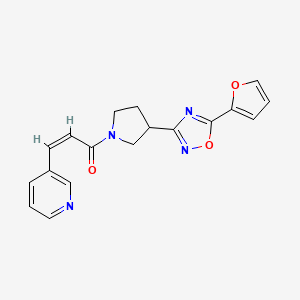

N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, commonly known as BPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPSA belongs to the class of sulfonamide compounds that have been extensively studied for their pharmacological activities.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on sulfanilamide derivatives, including compounds structurally related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, focuses on their synthesis and comprehensive characterization. One study describes the synthesis of four sulfanilamide derivatives, detailing their crystal structures, thermal properties, and antimicrobial activities. These compounds were analyzed using various spectroscopic methods (IR, NMR, UV–Vis), and their crystal structures were elucidated through X-ray diffraction. The thermal properties were evaluated using thermogravimetric and differential scanning calorimetric methods, revealing distinct melting points and thermal decomposition characteristics. Despite their detailed characterization, these derivatives showed limited antibacterial activity and no antifungal activity, highlighting the importance of structural modification for enhanced biological properties (Lahtinen et al., 2014).

Antimicrobial Activity

The quest for new antimicrobial agents has led to the exploration of N-substituted sulfanilamide derivatives. A notable study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop effective antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing promising results. This research underscores the potential of N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide derivatives as bases for developing novel antimicrobial agents, although the exact compound was not tested in this context (Darwish et al., 2014).

Hemolytic and Antimicrobial Agents

Another study focused on the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents. Through a series of synthetic steps, various derivatives were created and evaluated for their antimicrobial efficacy and cytotoxicity. This research highlights the chemical versatility and potential biomedical applications of compounds related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, particularly in developing new antimicrobial agents with reduced toxicity (Rehman et al., 2016).

Chemoselective Acetylation

In a different application, N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, was used as an intermediate in the synthesis of antimalarial drugs. A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst. This research showcases the relevance of such compounds in synthesizing drug intermediates, further expanding the scope of N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide derivatives in pharmaceutical research (Magadum & Yadav, 2018).

Propiedades

IUPAC Name |

N-[4-(4-bromophenyl)sulfanylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBMMIVPYVYGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2984848.png)

![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)

![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)

![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)